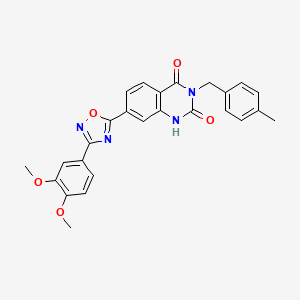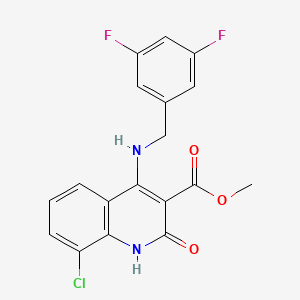![molecular formula C27H29FN4O4 B11271377 1-ethyl-6-fluoro-3-{3-[4-(2-methylpropoxy)phenyl]-1,2,4-oxadiazol-5-yl}-7-(morpholin-4-yl)quinolin-4(1H)-one](/img/structure/B11271377.png)
1-ethyl-6-fluoro-3-{3-[4-(2-methylpropoxy)phenyl]-1,2,4-oxadiazol-5-yl}-7-(morpholin-4-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-6-FLUORO-3-{3-[4-(2-METHYLPROPOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}-7-(MORPHOLIN-4-YL)-1,4-DIHYDROQUINOLIN-4-ONE is a complex organic compound that belongs to the class of quinolones. Quinolones are known for their broad-spectrum antibacterial properties. This particular compound is characterized by its unique structural features, including a fluorine atom, an oxadiazole ring, and a morpholine moiety, which contribute to its distinct chemical and biological properties.
Preparation Methods
The synthesis of 1-ETHYL-6-FLUORO-3-{3-[4-(2-METHYLPROPOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}-7-(MORPHOLIN-4-YL)-1,4-DIHYDROQUINOLIN-4-ONE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the quinolone core, followed by the introduction of the fluorine atom and the oxadiazole ring. The final steps involve the attachment of the morpholine moiety and the ethyl group. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors and advanced purification techniques.
Chemical Reactions Analysis
1-ETHYL-6-FLUORO-3-{3-[4-(2-METHYLPROPOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}-7-(MORPHOLIN-4-YL)-1,4-DIHYDROQUINOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolone compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The oxadiazole ring can participate in cyclization reactions under acidic or basic conditions, forming various cyclic derivatives.
Scientific Research Applications
1-ETHYL-6-FLUORO-3-{3-[4-(2-METHYLPROPOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}-7-(MORPHOLIN-4-YL)-1,4-DIHYDROQUINOLIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various bacterial infections.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-ETHYL-6-FLUORO-3-{3-[4-(2-METHYLPROPOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}-7-(MORPHOLIN-4-YL)-1,4-DIHYDROQUINOLIN-4-ONE involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The presence of the fluorine atom enhances its binding affinity to the target enzymes, increasing its antibacterial potency.
Comparison with Similar Compounds
Similar compounds to 1-ETHYL-6-FLUORO-3-{3-[4-(2-METHYLPROPOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}-7-(MORPHOLIN-4-YL)-1,4-DIHYDROQUINOLIN-4-ONE include other quinolone derivatives such as ciprofloxacin, levofloxacin, and moxifloxacin. These compounds share a similar quinolone core but differ in their substituents, which affect their spectrum of activity, pharmacokinetics, and side effect profiles. The unique combination of the oxadiazole ring and morpholine moiety in 1-ETHYL-6-FLUORO-3-{3-[4-(2-METHYLPROPOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}-7-(MORPHOLIN-4-YL)-1,4-DIHYDROQUINOLIN-4-ONE distinguishes it from other quinolones, potentially offering advantages in terms of antibacterial activity and resistance profiles.
Properties
Molecular Formula |
C27H29FN4O4 |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-3-[3-[4-(2-methylpropoxy)phenyl]-1,2,4-oxadiazol-5-yl]-7-morpholin-4-ylquinolin-4-one |
InChI |
InChI=1S/C27H29FN4O4/c1-4-31-15-21(25(33)20-13-22(28)24(14-23(20)31)32-9-11-34-12-10-32)27-29-26(30-36-27)18-5-7-19(8-6-18)35-16-17(2)3/h5-8,13-15,17H,4,9-12,16H2,1-3H3 |
InChI Key |
GXHDSDGUMDZNRN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=CC=C(C=C5)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Acetylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11271294.png)
methanone](/img/structure/B11271301.png)
![N-(4-Methoxybenzyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11271306.png)
![6,6-dimethyl-9-(2-methylphenyl)-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11271310.png)
![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B11271320.png)
![Ethyl 4-{[1,3-dimethyl-2-oxo-6-(phenylsulfanyl)-2,3-dihydro-1H-1,3-benzodiazol-5-YL]sulfamoyl}benzoate](/img/structure/B11271322.png)

![2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B11271324.png)
![1-[4-(4-Acetylphenyl)piperazino]-3-(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)-1-propanone](/img/structure/B11271341.png)

![N-(5-Chloro-2,4-dimethoxyphenyl)-5-[2-oxo-2-(piperidin-1-YL)ethyl]thiophene-2-sulfonamide](/img/structure/B11271353.png)
![4-(4-Methoxyphenyl)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidine](/img/structure/B11271366.png)
![6-(4-ethoxyphenyl)-N-pentyl-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11271380.png)
![4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine](/img/structure/B11271385.png)
